Benzoic acid, 3-[[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]phenoxy]sulfonyl]-, disodium salt
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Overview
Description
. This compound is characterized by its complex structure, which includes an anthracene core, sulfonic acid groups, and amino functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-[[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]phenoxy]sulfonyl]-, disodium salt involves multiple steps. The process typically starts with the preparation of the anthracene derivative, followed by sulfonation and amination reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of strong acids for sulfonation and controlled heating for the amination steps. The final product is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]phenoxy]sulfonyl]-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the anthracene core, leading to different structural isomers.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid for sulfonation, reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various sulfonated and aminated derivatives of the original compound. These derivatives can have different properties and applications, depending on the specific functional groups introduced .
Scientific Research Applications
Benzoic acid, 3-[[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]phenoxy]sulfonyl]-, disodium salt has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Widely used as a colorant in textiles and cleaning products.
Mechanism of Action
The mechanism of action of Benzoic acid, 3-[[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]phenoxy]sulfonyl]-, disodium salt involves its interaction with specific molecular targets. The sulfonic acid groups enhance its solubility, allowing it to penetrate biological membranes. The anthracene core can intercalate with DNA, potentially affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-[sulfo-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthracenyl]amino]-2,4,6-trimethyl-, disodium salt:
Benzoic acid, 5-4-4-4-(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino-2-sulfophenylamino-6-(phenylamino)-1,3,5-triazin-2-ylaminophenylazo-2-hydroxy-, trisodium salt: Another structurally related compound with similar uses.
Uniqueness
The uniqueness of Benzoic acid, 3-[[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]phenoxy]sulfonyl]-, disodium salt lies in its specific structural configuration, which imparts distinct chemical and physical properties. Its high solubility and stability make it particularly useful in industrial applications .
Properties
CAS No. |
41011-48-7 |
---|---|
Molecular Formula |
C27H16N2Na2O10S2 |
Molecular Weight |
638.5 g/mol |
IUPAC Name |
disodium;3-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]phenoxy]sulfonylbenzoate |
InChI |
InChI=1S/C27H18N2O10S2.2Na/c28-24-21(40(34,35)36)13-20(22-23(24)26(31)19-7-2-1-6-18(19)25(22)30)29-15-8-10-16(11-9-15)39-41(37,38)17-5-3-4-14(12-17)27(32)33;;/h1-13,29H,28H2,(H,32,33)(H,34,35,36);;/q;2*+1/p-2 |
InChI Key |
ZVQOYLSDWMLQIW-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)OS(=O)(=O)C5=CC=CC(=C5)C(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
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